REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[CH:4]=[C:5]([C:14]([CH3:18])([CH3:17])[C:15]#[N:16])[CH:6]=[C:7]([C:9]([CH3:13])([CH3:12])[C:10]#[N:11])[CH:8]=1.[NH:19]1[CH:23]=[N:22][CH:21]=[N:20]1>C(#N)C>[N:19]1([CH2:2][C:3]2[CH:4]=[C:5]([C:14]([CH3:18])([CH3:17])[C:15]#[N:16])[CH:6]=[C:7]([C:9]([CH3:13])([CH3:12])[C:10]#[N:11])[CH:8]=2)[CH:23]=[N:22][CH:21]=[N:20]1
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Name
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|
Quantity
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0.23 g
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Type
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reactant
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Smiles
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ClCC=1C=C(C=C(C1)C(C#N)(C)C)C(C#N)(C)C
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Name
|
|
Quantity
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0.35 g
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Type
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reactant
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Smiles
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N1N=CN=C1
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Name
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|
Quantity
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2 mL
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Type
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solvent
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Smiles
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C(C)#N
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 18 h
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Duration
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18 h
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Type
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CUSTOM
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Details
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evaporated to dryness
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Type
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CUSTOM
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Details
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The residue was partitioned between 1N aqueous potassium hydrogen carbonate solution and ethyl acetate
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Type
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CUSTOM
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Details
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the organic phase was separated
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Type
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CUSTOM
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Details
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dried
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Type
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CUSTOM
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Details
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evaporated to dryness under reduced pressure
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Type
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CUSTOM
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Details
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the residue was purified by flash column chromatography
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Type
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WASH
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Details
|
Elution with methanol:chloroform (1:49 by volume)
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Name
|
|
Type
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product
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Smiles
|
N1(N=CN=C1)CC=1C=C(C=C(C1)C(C#N)(C)C)C(C#N)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |